Effect of the Wells–Dawson phosphomolybdic heteropolyacid on the conversion of glucose into glycolic acid†

Reaction Chemistry & Engineering Pub Date: 2021-12-17 DOI: 10.1039/D1RE00477H

Abstract

Cellulose, which is the largest component of renewable biomass raw materials, can be transformed into a series of top value-added molecular organic acids, such as glycolic acid (GlycA), formic acid (FA), lactic acid (LacA), etc. Hexoses are intermediates in cellulose conversion, among which glucose is a key component in controlling the formation of GlycA. Selective conversion of glucose into GlycA remains a challenge because glucose–fructose isomerization followed by fructose dehydration and [3 + 3] retro-aldol reactions occurs easily in a thermodynamic reaction in acidic catalytic systems, resulting in the formation of 5-HMF, FA, LacA, levulinic acid (LevA), etc. In this study, density functional theory (DFT) results verified that D-glucopyranose (as a model of cellulose) was easily converted to fructose and then dehydrated to 5-HMF without a catalyst. Subsequently, the effects of different reaction conditions on glucose conversion were compared with or without a catalyst. The results showed that the Wells–Dawson phosphomolybdic heteropolyacid H6P2Mo18O62 (PMo), a green solid acid, had high activity and selectivity in the epimerization of glucose into mannose and the [2 + 4] retro-aldol reaction of glucose/mannose in water, and the highest yield of GlycA was 13.58% over 0.03 g PMo at 180 °C for 60 min, which was far higher than that without a catalyst (<2% yield). This study lays a foundation for biomass conversion into GlycA in the chemical industry using Wells–Dawson heteropolyacids.

Graphical abstract: Effect of the Wells–Dawson phosphomolybdic heteropolyacid on the conversion of glucose into glycolic acid
Effect of the Wells–Dawson phosphomolybdic heteropolyacid on the conversion of glucose into glycolic acid†
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